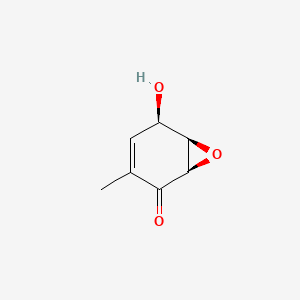
Epoformin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoformin is a fungal cyclohexene epoxide compound isolated from the culture filtrates of the fungus Diplodia quercivora. This compound has been found to possess a variety of biological activities, including antifungal, zootoxic, and phytotoxic properties .
Preparation Methods
Epoformin can be synthesized through several routes. One common method involves the isolation of the compound from the culture filtrates of Diplodia quercivora. The synthetic route typically involves the preparation of key hemisynthetic derivatives, which are then subjected to various reaction conditions to yield this compound . Industrial production methods often involve large-scale fermentation processes to cultivate the fungus and extract the desired compound.
Chemical Reactions Analysis
Epoformin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various epoxide derivatives .
Scientific Research Applications
Epoformin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of cyclohexene epoxides. In biology, this compound is studied for its antifungal and phytotoxic properties, making it a potential candidate for developing new biocides. In medicine, this compound’s zootoxic activity is of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of epoformin involves its interaction with various molecular targets and pathways. This compound exerts its effects by inhibiting key enzymes involved in fungal growth and development. The compound’s epoxide group is believed to play a crucial role in its biological activity, allowing it to form covalent bonds with target proteins and disrupt their function .
Comparison with Similar Compounds
Epoformin is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include other cyclohexene epoxides such as sphaeropsidin A, cavoxin, and seiridin. These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action. For example, sphaeropsidin A also possesses antifungal properties but has a different mode of action compared to this compound .
Biological Activity
Epoformin, specifically its derivative epi-epoformin , is a phytotoxic compound derived from the fungal pathogen Diplodia quercivora. This compound has garnered attention due to its diverse biological activities, including antifungal, zootoxic, and phytotoxic effects. This article explores the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and implications for agricultural and medical applications.
Chemical Structure and Properties
This compound is characterized as a cyclohexene epoxide, which contributes to its biological activities. The structural features that contribute to its efficacy include:
- Epoxide Group : Facilitates nucleophilic reactions.
- α, β-Unsaturated Carbonyl Group : Engages in Michael addition reactions.
These functionalities allow this compound to interact with various biological targets, enhancing its antimicrobial and phytotoxic properties .
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of pathogens. Notably, it has been tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound and related compounds have been documented as follows:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| epi-Epoformin | 6.25 - 12.5 | Staphylococcus aureus, Pseudomonas aeruginosa |
| Sphaeropsidin A | 6.25 - 12.5 | Various bacterial strains |
The combination of epi-epoformin with sphaeropsidin A has shown synergistic effects, particularly in reducing biofilm formation in antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
The mechanisms through which this compound exerts its biological activity include:
- Antibacterial Activity : this compound inhibits the growth of bacteria by disrupting cell membrane integrity and interfering with metabolic processes.
- Biofilm Disruption : It significantly reduces biofilm formation in clinical strains of bacteria. For instance, at concentrations as low as 1.56 μg/mL, it inhibited biofilm formation by MRSA by over 60% .
- Cytotoxicity : While effective against pathogens, the cytotoxic effects on human cells have been evaluated. Combinations of this compound with other compounds resulted in reduced cytotoxicity compared to individual treatments .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Agricultural Applications : A study demonstrated that this compound effectively inhibited rust fungi (Puccinia spp.) on crops, showcasing its potential as a biopesticide .
- Medical Applications : Research indicated that the combination of this compound with other antimicrobial agents could enhance treatment outcomes for infections caused by multi-drug resistant bacteria .
Properties
CAS No. |
52146-62-0 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(1R,5R,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O3/c1-3-2-4(8)6-7(10-6)5(3)9/h2,4,6-8H,1H3/t4-,6-,7+/m1/s1 |
InChI Key |
WCZPXJJNPSYRIV-QXRNQMCJSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2[C@H](C1=O)O2)O |
Canonical SMILES |
CC1=CC(C2C(C1=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















